Fragment Hit Validation via High-Resolution X-ray Crystallography (1.55 Å)
1-(Thiophen-3-ylmethyl)piperidin-4-ol was identified as a validated fragment hit in an X-ray crystallography-based fragment screening campaign targeting the HRP-2 PWWP domain [1]. The crystal structure of the compound bound to the HRP-2 PWWP domain was solved at a resolution of 1.55 Å (PDB ID: 7HGF), confirming its binding mode and providing a structural basis for further optimization [1][2]. While many fragment hits from the same screen remain uncharacterized, this compound's successful co-crystallization and deposition in the PDB demonstrate its tractability and potential as a starting point for medicinal chemistry efforts [1].
| Evidence Dimension | X-ray Crystallography Resolution |
|---|---|
| Target Compound Data | 1.55 Å (PDB: 7HGF) |
| Comparator Or Baseline | Other fragment hits from the same screening campaign (68 total hits identified) |
| Quantified Difference | Successful co-crystallization and structure deposition for this fragment; many other hits from the same screen lack publicly available structural data. |
| Conditions | HRP-2 PWWP domain in complex with Z1262433643 (fragment); X-ray diffraction at Diamond Light Source I04-1 |
Why This Matters
For procurement decisions in fragment-based drug discovery, a fragment with a solved high-resolution co-crystal structure offers a validated starting point, reducing the risk and time associated with hit triage and validation.
- [1] Vantieghem, T., et al. (2024). Rational fragment-based design of compounds targeting the PWWP domain of the HRP family. European Journal of Medicinal Chemistry, 280, 116960. View Source
- [2] RCSB Protein Data Bank. (2024). 7HGF: Crystal structure of HRP-2 PWWP domain in complex with 1-[(thiophen-3-yl)methyl]piperidin-4-ol. View Source
